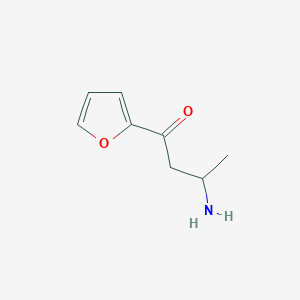

3-Amino-1-(furan-2-yl)butan-1-one

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C8H11NO2 |

|---|---|

Molecular Weight |

153.18 g/mol |

IUPAC Name |

3-amino-1-(furan-2-yl)butan-1-one |

InChI |

InChI=1S/C8H11NO2/c1-6(9)5-7(10)8-3-2-4-11-8/h2-4,6H,5,9H2,1H3 |

InChI Key |

APEQIFISCQQGBW-UHFFFAOYSA-N |

Canonical SMILES |

CC(CC(=O)C1=CC=CO1)N |

Origin of Product |

United States |

Ii. Advanced Synthetic Methodologies for 3 Amino 1 Furan 2 Yl Butan 1 One

Conventional and Evolving Synthetic Pathways to 3-Amino-1-(furan-2-yl)butan-1-one and Related Beta-Amino Ketones

The synthesis of β-amino ketones, including furan-substituted variants, has a rich history, with several classical name reactions being adapted and refined over the years. These are now complemented by more recent, highly efficient catalytic methods.

Multi-component reactions (MCRs) offer a powerful and atom-economical approach to complex molecules from simple starting materials in a single step. The Mannich reaction, a classic three-component condensation, is a primary method for synthesizing β-amino ketones. rsc.orgorganic-chemistry.org In the context of this compound, this would involve the reaction of a furan-containing ketone, an aldehyde, and an amine.

Recent advancements have focused on the development of catalytic, and particularly asymmetric, Mannich reactions. For instance, organocatalysts like (S)-proline and its derivatives, as well as metal catalysts, have been successfully employed to achieve high yields and enantioselectivities in the synthesis of β-amino ketones. rsc.orgrsc.org Mechanochemical protocols using ball milling have also emerged as a solvent-free and efficient alternative for promoting these reactions, even with less reactive amines. rsc.org Furthermore, iodine has been shown to be an effective catalyst for the three-component coupling of aromatic aldehydes, enolizable ketones, and acetonitrile (B52724) to produce β-acetamido ketones. organic-chemistry.org

A general representation of a three-component Mannich reaction for the synthesis of a furan-substituted β-amino ketone is shown below:

| Reactant 1 | Reactant 2 | Reactant 3 | Catalyst Examples | Product Type |

| Furan Ketone | Aldehyde | Amine | (S)-Proline, Chiral Diols, Metal Catalysts (e.g., Zn, Cu), Iodine | Furan-substituted β-amino ketone |

Beyond the one-pot, three-component Mannich reaction, stepwise Mannich-type reactions involving pre-formed imines and enolates are also widely used. rsc.org A particularly effective strategy is the aza-Michael reaction, which involves the conjugate addition of an amine to an α,β-unsaturated ketone. rsc.orgorganic-chemistry.orglibretexts.org For the synthesis of this compound, this would typically involve the reaction of an amine with 1-(furan-2-yl)but-2-en-1-one.

The aza-Michael reaction can be catalyzed by a variety of catalysts, including Lewis acids, Brønsted acids, and organocatalysts, often under mild conditions. organic-chemistry.org Water can even be used as a solvent, making the process more environmentally benign. organic-chemistry.org Organocatalytic asymmetric conjugate additions have been developed to produce chiral β-amino ketones with high enantioselectivity, utilizing catalysts such as chiral amines and their derivatives. acs.orgfigshare.com

The conjugate addition of a nucleophile to an α,β-unsaturated ketone proceeds via an enolate intermediate, which is then protonated to yield the final product. libretexts.org

In some synthetic routes, the furan ring itself is constructed as a key step. Several classical and modern methods are available for this purpose.

The Paal-Knorr furan synthesis is a robust method that involves the acid-catalyzed cyclization of 1,4-dicarbonyl compounds. organic-chemistry.orgalfa-chemistry.comwikipedia.org This method is highly versatile and can be used to prepare a wide range of substituted furans. wikipedia.org While historically carried out with strong acids, modern variations utilize milder catalysts like titanium tetrachloride or proceed under microwave irradiation to improve efficiency. organic-chemistry.orgresearchgate.net

The Feist-Benary furan synthesis provides an alternative route, involving the reaction of an α-halo ketone with a β-dicarbonyl compound in the presence of a base like pyridine (B92270) or ammonia. wikipedia.orgchemeurope.comquimicaorganica.orgambeed.com This reaction proceeds through a sequence of condensation and nucleophilic substitution to form the furan ring. wikipedia.org It has been noted that under certain conditions, the intermediate from a Feist-Benary synthesis can rearrange to a 1,4-dicarbonyl and subsequently cyclize via a Paal-Knorr pathway. deepdyve.com

More contemporary annulation strategies often employ transition metal catalysis. For example, copper-catalyzed intermolecular annulation of aryl ketones with aromatic olefins provides a direct route to multisubstituted furans. organic-chemistry.org Phosphine-mediated cascade annulations of allenyl ketones have also been developed to create complex furan-fused ring systems. rsc.org Furthermore, 1,6-addition-based annulation reactions have emerged as a powerful tool for constructing various heterocyclic systems, including furans. chim.it The oxidation of a furan ring in a precursor molecule can also lead to reactive intermediates that can be trapped to form new ring systems. rsc.org In some cases, a furan ring can be opened and reclosed to form a different heterocyclic system, such as a pyrrole. rsc.org

| Furan Synthesis Method | Starting Materials | Key Features |

| Paal-Knorr Synthesis | 1,4-Dicarbonyl compounds | Acid-catalyzed cyclization; versatile for substituted furans. organic-chemistry.orgalfa-chemistry.comwikipedia.org |

| Feist-Benary Synthesis | α-Halo ketones and β-dicarbonyl compounds | Base-catalyzed condensation and substitution. wikipedia.orgchemeurope.comquimicaorganica.orgambeed.com |

| Modern Annulations | Varies (e.g., aryl ketones, allenyl ketones) | Often transition-metal catalyzed; provides access to complex structures. organic-chemistry.orgrsc.orgchim.it |

Enantioselective Synthesis of Chiral this compound

The stereochemistry of this compound is crucial for its potential applications. Consequently, the development of enantioselective synthetic methods is of paramount importance.

The asymmetric Mannich reaction is a leading strategy for the enantioselective synthesis of β-amino ketones. rsc.org This has been achieved through the use of a variety of chiral catalysts:

Organocatalysts: Chiral amines, such as proline and its derivatives, and cinchona alkaloids have proven to be highly effective in catalyzing asymmetric Mannich reactions and conjugate additions. rsc.orgfigshare.comnih.govpsu.edu These catalysts can activate the reactants in a stereocontrolled manner, leading to high enantiomeric excesses.

Metal-based Catalysts: Chiral metal complexes, such as those of zinc with ProPhenol ligands, have been successfully employed in direct Mannich reactions, including those with challenging fluorinated ketones, to produce β-amino amines with high diastereo- and enantioselectivity. nih.govnih.gov Copper-catalyzed reactions have also shown great promise in the enantioselective synthesis of β-amino acid derivatives. nih.gov Nickel(II) complexes have been used in asymmetric photoenolization/Mannich reactions. rsc.org

Chiral Auxiliaries: The use of chiral auxiliaries, such as N-tert-butanesulfinyl imines, allows for the diastereoselective addition of nucleophiles, which can then be cleaved to reveal the chiral amine. mdpi.com

The choice of catalyst and reaction conditions is critical for achieving high levels of asymmetric induction.

In addition to enantioselectivity, controlling the diastereoselectivity is essential when multiple stereocenters are present. Diastereoselective control can be achieved through several strategies:

Substrate Control: The inherent stereochemistry of the starting materials can direct the formation of a specific diastereomer. For example, the use of chiral N-tert-butanesulfinyl aldimines allows for the diastereoselective addition of organolithium reagents to produce δ- and ε-amino ketone derivatives with high stereocontrol. mdpi.comnih.gov

Reagent Control: The choice of reducing agent can influence the diastereoselectivity of the reduction of β-amino ketones to the corresponding γ-amino alcohols. For instance, different diastereomers can be obtained by using either Et3BHLi or Zn(BH4)2. rsc.org Similarly, the hydrogenation of α,β-unsaturated ketones can be directed towards a specific diastereomer by using chiral modifiers. nih.gov

Catalyst Control: As seen in asymmetric Mannich reactions, the chiral catalyst can dictate the formation of a specific diastereomer. nih.gov For example, copper-catalyzed reductive Mannich-type reactions of α,β-unsaturated carboxylic acids with ketimines can provide enantioenriched β-amino acids with two adjacent stereocenters with high diastereoselectivity. nih.gov

Through the careful selection of substrates, reagents, and catalysts, it is possible to synthesize specific stereoisomers of this compound and its derivatives with a high degree of control.

Innovative Reaction Platforms and Sustainable Approaches

Modern chemical synthesis increasingly emphasizes the development of innovative reaction platforms and sustainable methodologies to enhance efficiency, safety, and environmental compatibility. Continuous flow synthesis and the application of green chemistry principles are at the forefront of these advancements.

Continuous Flow Synthesis for Enhanced Efficiency and Scalability of Amino Ketones

Continuous flow chemistry has emerged as a powerful technology in both academic and industrial settings, offering numerous advantages over traditional batch processing. acs.org These benefits include enhanced safety, improved efficiency, and greener processes. acs.org The precise control over reaction parameters such as temperature, pressure, and residence time in flow reactors allows for the optimization of reaction conditions, leading to higher yields and selectivities. osti.govnih.gov

The design of the reactor is a critical aspect of continuous flow synthesis. utwente.nlamanote.com Common reactor types include tubular reactors, packed-bed reactors, and continuous stirred-tank reactors (CSTRs). utwente.nlresearchgate.net The choice of reactor depends on the specific reaction kinetics and the physical state of the reactants and catalysts. utwente.nl For instance, the synthesis of β-aminoketones has been successfully translated from a batch process to a continuous flow mode, which increased efficiency and safety. nih.govresearchgate.net In this case, different reactor setups were evaluated to overcome issues like clogging caused by the precipitation of magnesium salts. nih.govresearchgate.net

Process optimization in flow systems involves the systematic variation of parameters to find the optimal conditions for a given transformation. utwente.nlamanote.com This can be aided by in-line analytical techniques for real-time monitoring and control, which helps to minimize the formation of byproducts. youtube.com The use of immobilized enzymes in flow reactors is another strategy that can improve process efficiency and catalyst recyclability. utwente.nl

| Reactor Type | Description | Advantages |

| Tubular Reactor | A simple tube where reactants are continuously pumped through. nih.gov | Good for simple, fast reactions with well-defined residence times. nih.gov |

| Packed-Bed Reactor | A tube filled with a solid material, often a catalyst. | High catalyst loading and good for heterogeneous catalysis. |

| Continuous Stirred-Tank Reactor (CSTR) | A tank with continuous inflow of reactants and outflow of product. acs.org | Good for reactions with slow kinetics and allows for good mixing. acs.org |

| Tube-in-Tube Reactor | Consists of a gas-permeable inner tube within an impermeable outer tube. nih.gov | Enables the safe use of gaseous reagents like diazomethane (B1218177) in a continuous process. nih.gov |

A significant advantage of continuous flow synthesis is its scalability. osti.govrsc.org Scaling up a reaction in a flow system can often be achieved by simply running the system for a longer period ("scaling out") or by increasing the size of the reactor ("sizing up"). almacgroup.com This offers a more straightforward path to gram-scale and even larger-scale production compared to batch processes, which often require significant re-optimization at each scale. almacgroup.com

For example, a fully continuous, multistep process for the synthesis of α-chloro ketones, which are key intermediates for certain pharmaceuticals, has been developed. acs.org This system was capable of producing 1.84 grams of the product in approximately 4.5 hours with an isolated yield of 87%. acs.org The robustness of the flow setup allowed for continuous operation for several hours without intervention. acs.org Similarly, the continuous flow synthesis of azetidinium salts demonstrated a reduction in the activation energy of the reaction due to better control of mass and heat transfer, leading to a more efficient process. nih.gov

Green Chemistry Principles in the Preparation of Furan-Amino Ketone Structures

Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. youtube.comacs.org The twelve principles of green chemistry provide a framework for chemists to create more sustainable synthetic routes. youtube.comacs.org

One of the core principles of green chemistry is the use of catalytic reagents over stoichiometric ones, as this minimizes waste. acs.org Even more desirable are catalyst-free reactions, which eliminate the need for a catalyst altogether, simplifying purification and reducing costs. acs.org For the synthesis of α-amino ketones, a transition-metal-free direct α-C–H amination of ketones has been developed using commercially available ammonium (B1175870) iodide as a catalyst and sodium percarbonate as a co-oxidant. acs.org While this is not entirely catalyst-free, it avoids the use of heavy metals.

Waste minimization is another key aspect of green chemistry. nih.gov This can be achieved through atom-economical reactions that maximize the incorporation of all materials used in the process into the final product. acs.org Solvent-free reactions or the use of greener solvents, such as water or bio-based solvents, can also significantly reduce the environmental impact of a synthesis. researchgate.netnih.gov For the synthesis of furan-based compounds, eco-friendly, one-step synthetic routes have been developed for the preparation of bio-based epoxy monomers derived from furan precursors. rsc.org These approaches represent a viable alternative to their petrochemical-based counterparts. rsc.org The development of solid-phase synthesis methods can also contribute to waste minimization by simplifying purification and allowing for the recycling of reagents. nih.gov

| Green Chemistry Principle | Application in Furan-Amino Ketone Synthesis |

| Prevention of Waste | Designing syntheses to minimize the generation of byproducts and unused reagents. acs.org |

| Atom Economy | Maximizing the incorporation of starting materials into the final product. acs.org |

| Less Hazardous Chemical Syntheses | Using and generating substances with little or no toxicity. youtube.com |

| Use of Catalysis | Employing catalytic reagents in small amounts instead of stoichiometric reagents. acs.org |

| Use of Safer Solvents and Auxiliaries | Avoiding or replacing hazardous solvents with greener alternatives like water. youtube.comresearchgate.net |

| Design for Energy Efficiency | Conducting reactions at ambient temperature and pressure whenever possible. youtube.com |

Photochemical and Electrochemical Approaches in Furan-Ketone Synthesis

Modern organic synthesis is increasingly turning to photochemical and electrochemical methods as powerful tools for constructing complex molecules under mild conditions. These energy-input methods offer unique reaction pathways that are often inaccessible through traditional thermal reactions, providing green and efficient alternatives for the synthesis of furan-ketone scaffolds.

Photochemical Strategies: Photochemical reactions utilize light energy to access electronically excited states, leading to unique bond formations. rsc.org In the context of furan-ketone synthesis, several strategies have emerged. One notable approach involves the photo-initiated radical cyclization of α-keto acids with alkynes. rsc.orgrsc.org This method proceeds without the need for a photosensitizer, generating structurally diverse furanone products through a cascade of radical addition and cyclization. rsc.orgrsc.org Although this example leads to a furan-1(3H)-one, the underlying principle of photo-induced radical cyclization represents a viable strategy for constructing the core furan ring.

Another relevant photochemical method is the photooxygenation of substituted furans. For instance, the singlet oxygen-mediated photooxygenation of (β-keto)-2-substituted furans can yield functionalized 3(2H)-furanones. researchgate.net This process typically involves using a sensitizer (B1316253) like methylene (B1212753) blue to generate singlet oxygen, which then reacts with the furan ring. researchgate.net Photocycloaddition reactions, such as the [4+2] cycloaddition of Pummerer's ketone to furan or the photocycloaddition of pyridine with furan, further illustrate the versatility of light-induced reactions in creating complex, fused-ring systems involving the furan moiety. acs.orgrsc.org These methods highlight the potential for forming the furan ring system through light-driven transformations of appropriately designed precursors.

Electrochemical Approaches: Organic electrochemistry has gained prominence as a sustainable and powerful synthetic tool, replacing harsh chemical oxidants or reductants with electrons. nih.govyoutube.com In furan synthesis, electrochemical methods have been successfully employed for oxidative cyclization reactions. For example, the electrochemical oxidative intramolecular cyclization of 2-alkynylphenols with diselenides generates substituted benzo[b]furans under oxidant- and metal-free conditions. nih.gov A similar strategy involving the electrochemical selenocyclization of homopropargylic alcohols provides access to polysubstituted furans. acs.org These electrosyntheses are typically conducted in an undivided cell at room temperature, showcasing the mildness and efficiency of the approach. nih.govacs.org

Furthermore, electrochemical methods can be used to modify the furan ring itself. The electrochemical ring hydrogenation of furfural (B47365) and related furanic compounds has been investigated to produce tetrahydrofuran (B95107) derivatives, demonstrating the ability to selectively reduce the aromatic ring. rsc.orgacs.org The electrochemical reduction of 5-thio derivatives of 2(5H)-furanone has also been studied, indicating that the reactivity of the furanone ring can be tuned electrochemically. researchgate.net A particularly innovative strategy involves the electrochemical deconstructive functionalization of cycloalkanols, which generates α,β-unsaturated ketones as key intermediates. acs.org This approach could be conceptually applied to a precursor to form the butenone side chain, which is then functionalized to introduce the amino group required for this compound.

Table 1: Comparison of Photochemical and Electrochemical Methods in Furan Synthesis

| Method | Principle | Typical Precursors | Key Advantages | Relevant Products |

|---|---|---|---|---|

| Photo-initiated Radical Cyclization | Generation of radical intermediates by light absorption, followed by intramolecular cyclization. rsc.orgrsc.org | α-Keto acids, Alkynes rsc.org | Mild, catalyst-free, green (H₂ as byproduct). rsc.org | 3-Hydroxyphenanthro[9,10-c]furan-1(3H)-ones rsc.org |

| Photooxygenation | Reaction with singlet oxygen, generated by a photosensitizer, to form endoperoxides which rearrange. researchgate.net | (β-Keto)-2-substituted furans researchgate.net | One-pot operation, good to excellent yields. researchgate.net | Functionalized 3(2H)-Furanones researchgate.net |

| Electrochemical Oxidative Cyclization | Anodic oxidation promotes intramolecular cyclization and bond formation. nih.govacs.org | 2-Alkynylphenols, Homopropargylic alcohols, Diselenides nih.govacs.org | Oxidant-free, metal-free, mild conditions, room temperature. nih.gov | Selenylbenzo[b]furans, Polysubstituted selenofurans nih.govacs.org |

| Electrochemical Ring Hydrogenation | Electrocatalytic reduction of the furan ring using specific cathode materials. rsc.org | Furfural, Furfuryl alcohol rsc.org | Avoids external H₂ gas, ambient temperature and pressure. acs.org | Tetrahydrofurfuryl alcohol rsc.org |

| Electrochemical Ring-Opening | Anodic oxidation of cycloalkanols to generate alkoxy radicals, leading to ring-scission and formation of functionalized ketones. acs.org | Tertiary cycloalkanols, Nucleophiles acs.org | Mild conditions, high efficiency, broad substrate scope. acs.org | β-Functionalized ketones acs.org |

Strategic Utilization of Novel Precursors and Synthetic Building Blocks

The synthesis of this compound can be approached by strategically selecting precursors that either contain the furan-2-yl ketone moiety, which is later elaborated, or by constructing the furan ring onto a pre-existing aminobutanone backbone.

A common and direct strategy involves the use of furan-2-carbaldehyde (furfural) or its derivatives as a primary building block. mdpi.com For instance, condensation of furfural with malonic acid yields 3-(furan-2-yl)propenoic acid, which can be further modified. mdpi.com A related approach involves the Michael addition of nucleophiles to furan-containing chalcones. The synthesis of the precursor 3-(5-methylfuran-2-yl)-1,3-diphenylpropan-1-one is achieved through the CuBr₂-catalyzed reaction of a chalcone (B49325) with 2-methylfuran. nih.gov This propan-1-one backbone could then be functionalized to introduce the amino group at the 3-position.

Another classical yet powerful method is the Feist-Benary furan synthesis, which utilizes an α-halo ketone or aldehyde and the enolate of a β-dicarbonyl compound. youtube.com To synthesize the target molecule, one could envision a reaction between 2-(chloroacetyl)furan and the enolate of ethyl 2-aminobutanoate, followed by hydrolysis and decarboxylation. Multicomponent reactions offer an efficient route to highly functionalized furans in a single step. For example, a one-pot synthesis combining arylglyoxals, acetylacetone, and substituted phenols produces complex furan derivatives under catalyst-free conditions. nih.gov Adapting such a strategy could potentially bring together three or more simple building blocks to rapidly assemble the desired this compound structure.

More advanced precursors include propargylic intermediates. The platinum-catalyzed reaction of propargylic oxiranes is a known method for producing highly substituted furans. organic-chemistry.org Similarly, the synthesis of furan-3(2H)-imine derivatives has been achieved from α,β-unsaturated ketones derived from 4-hydroxybut-2-ynone precursors. nih.gov A synthesis of 2-(3-amino-1-phenylpropyl)furan was developed starting from ethyl furfurylidenecyanoacetate, which reacts with phenylmagnesium bromide. The resulting nitrile is then reduced to the primary amine. osi.lv This sequence provides a clear blueprint for obtaining the 3-amino-propyl sidechain attached to a furan ring. By replacing the phenyl Grignard reagent with a methyl Grignard reagent and starting with a suitable furanone precursor, an analogous pathway to this compound is conceivable.

The direct precursor to the target molecule is its corresponding alcohol, 3-amino-1-(furan-2-yl)butan-1-ol (B1378295) nih.gov, which can be oxidized to the ketone. The synthesis of this amino alcohol would likely start from simpler building blocks, such as 2-acetylfuran, which could be elaborated to introduce the amino group and extend the carbon chain.

Table 2: Strategic Precursors for the Synthesis of Furan Derivatives

| Precursor/Building Block Class | Synthetic Strategy | Example Precursors | Resulting Furan Structure |

|---|---|---|---|

| Furan Aldehydes/Ketones | Condensation and subsequent modifications. mdpi.com | Furan-2-carbaldehyde, Malonic acid mdpi.com | 3-(Furan-2-yl)propenoic acids mdpi.com |

| α-Halo Ketones & β-Dicarbonyls | Feist-Benary Synthesis. youtube.com | α-Halo ketones, Ethyl acetoacetate (B1235776) youtube.com | Substituted furans youtube.com |

| Alkynes | Metal-catalyzed cyclization. organic-chemistry.org | Propargylic oxiranes organic-chemistry.org | Highly substituted furans organic-chemistry.org |

| Multicomponent Systems | One-pot combination of simple molecules. nih.gov | Arylglyoxals, Acetylacetone, Phenols nih.gov | 1-(4-(3,5-dialkylphenyl)-2-methyl-5-phenylfuran-3-yl)ethan-1-one derivatives nih.gov |

| Furan-containing Propanones | Oxidative dearomatization/cyclization. nih.gov | 3-(Furan-2-yl)-1,3-di(het)arylpropan-1-ones nih.gov | 3-(Furan-2-yl)prop-2-en-1-ones nih.gov |

| Furan-containing Cyanoacetates | Grignard reaction, reduction, and decarboxylation. osi.lv | Ethyl furfurylidenecyanoacetate, Phenylmagnesium bromide osi.lv | 2-(3-Amino-1-phenylpropyl)furan osi.lv |

Iii. Mechanistic Elucidation of 3 Amino 1 Furan 2 Yl Butan 1 One Synthesis and Transformations

Detailed Reaction Mechanisms for Furan-Containing Ketone Formation

The formation of the furan-ketone moiety, a core structural feature of the target compound, can be achieved through several synthetic routes. The mechanisms of these reactions often involve intricate sequences of bond-forming and bond-breaking steps, mediated by specific catalysts and reaction conditions.

The pathways to furan-containing ketones are often characterized by the formation of transient, or short-lived, intermediates that are not isolated but play a critical role in the reaction's progression.

One of the most fundamental methods for furan (B31954) synthesis is the Paal-Knorr synthesis , which involves the acid-catalyzed cyclization of a 1,4-dicarbonyl compound. organic-chemistry.orgpharmaguideline.com The commonly accepted mechanism proceeds through a monoenol intermediate, which then undergoes ring closure. However, studies comparing the cyclization rates of stereoisomeric 1,4-diones have challenged this simple model, suggesting that the ease of achieving the correct conformation for cyclization is a key factor and that the rate-determining step may not be simple enolization. organic-chemistry.org In some base-catalyzed syntheses, such as the Feist-Benary synthesis, a 1,4-dicarbonyl compound is formed as an intermediate from the reaction of an α-halogen ketone and a β-dicarbonyl compound. youtube.com

In other furan syntheses, different types of intermediates are observed. For instance, the reaction of α-diazocarbonyls with alkynes, catalyzed by Co(II)-porphyrin complexes, proceeds through the generation of Co(III)-carbene radicals as key intermediates. organic-chemistry.org In the Diels-Alder reaction between furan and a dienophile like maleic anhydride, a cyclic adduct is formed as an intermediate. zbaqchem.com This cycloaddition is a concerted process where new sigma bonds are formed as pi bonds are broken simultaneously. zbaqchem.com

The synthesis of the broader class of β-amino ketones can also involve key intermediates. For example, weakly basic carbon nucleophiles can add efficiently to a Fmoc-protected N,O-acetal , which serves as a crucial intermediate in forming the carbon-carbon bond. organic-chemistry.org In the synthesis of furan-3(2H)-imines from alkynones, β-enamino-α,β-unsaturated ketones can act as precursors, highlighting the role of enamine-type intermediates. nih.gov

Pummerer-type rearrangements leading to tetrasubstituted furans proceed via an oxidized sulfonium (B1226848) intermediate (6) , which is generated from the selective S-chlorination of a 1,3-diene. acs.org This intermediate then undergoes a spontaneous rearrangement to form the furan ring. acs.org

| Reaction Type | Key Intermediate(s) | Role of Intermediate |

| Paal-Knorr Synthesis | Monoenol of 1,4-dicarbonyl | Undergoes nucleophilic attack by the second carbonyl to form the furan ring. organic-chemistry.org |

| Feist-Benary Synthesis | 1,4-dicarbonyl compound | Formed in situ and subsequently cyclizes to the furan derivative. youtube.com |

| Co(II)-Catalyzed Cyclization | Co(III)-carbene radical | Initiates a tandem radical addition reaction with an alkyne. organic-chemistry.org |

| Diels-Alder Reaction | Cyclic [4+2] cycloadduct | Initial product of the reaction between the furan (diene) and a dienophile. zbaqchem.com |

| Pummerer-Type Rearrangement | Oxidized sulfonium species | Undergoes spontaneous rearrangement and elimination to yield the furan. acs.org |

While many syntheses of furan ketones proceed through ionic or pericyclic mechanisms, radical and single-electron transfer (SET) pathways offer alternative and powerful strategies. The atmospheric oxidation of furans, for example, is primarily initiated by their reaction with hydroxyl (OH) radicals. acs.orgwhiterose.ac.uk This reaction typically begins with the addition of the OH radical to the furan ring, forming a chemically activated adduct radical. acs.org While relevant to degradation, these radical-initiated processes also inform the inherent reactivity of the furan ring.

In a synthetic context, cobalt(II) complexes have been shown to catalyze the reaction of α-diazocarbonyls with alkynes to form furans through a mechanism involving metalloradical intermediates. organic-chemistry.org These Co(III)-carbene radicals engage in a tandem radical addition reaction, demonstrating a controlled pathway to complex furan structures under neutral and mild conditions. organic-chemistry.org

Acid and base catalysis are fundamental to many synthetic routes for furan-containing ketones.

Acid-Catalyzed Mechanisms: The Paal-Knorr synthesis is a classic example of an acid-catalyzed reaction, where a 1,4-dicarbonyl compound is cyclized and dehydrated. organic-chemistry.orgpharmaguideline.com Mild acidic catalysts are often preferred because the furan nucleus can be sensitive to polymerization in strongly acidic conditions. youtube.com Acid catalysis facilitates the initial enolization of one carbonyl group, which then acts as a nucleophile to attack the protonated second carbonyl group, leading to a five-membered cyclic hemiacetal that subsequently dehydrates to the aromatic furan. organic-chemistry.org Furan itself can undergo acid-catalyzed conversion to other compounds; for instance, in the presence of a Brønsted acid like Amberlyst 70, furan can be converted to benzofuran (B130515) in a methanol (B129727) medium at relatively low temperatures. rsc.org However, in water, acid catalysis tends to promote the polymerization of furan. rsc.org

Base-Catalyzed Mechanisms: The Feist-Benary synthesis employs a base to deprotonate a β-dicarbonyl compound, generating an enolate that attacks an α-halo ketone. youtube.com This is followed by a base-catalyzed cyclization and dehydration to yield the furan. youtube.com Aldol (B89426) condensation reactions involving furfural (B47365) and a ketone are also typically base-catalyzed. osti.gov The mechanism involves the formation of an enolate from the ketone, which then attacks the carbonyl carbon of furfural. The resulting aldol adduct can then dehydrate to form a conjugated enone. osti.gov In some cases, strong bases like KOH in DMSO, referred to as superbase suspensions, can promote a domino sequence where a ketone reacts with acetylene (B1199291) to form polysubstituted furans in a one-pot reaction. researchgate.net

| Catalyst Type | Reaction Example | Mechanism Outline |

| Acid | Paal-Knorr Synthesis | Protonation of a carbonyl, enolization, intramolecular nucleophilic attack, and dehydration. organic-chemistry.orgyoutube.com |

| Acid | Furan to Benzofuran | Conversion of furan in the presence of a Brønsted acid catalyst. rsc.org |

| Base | Feist-Benary Synthesis | Enolate formation, nucleophilic substitution on α-halo ketone, intramolecular cyclization, and dehydration. youtube.com |

| Base | Aldol Condensation | Enolate formation from a ketone, nucleophilic attack on furfural, and subsequent dehydration. osti.gov |

| Superbase | Ketone + Acetylene | Domino sequence involving addition to acetylene and cyclization. researchgate.net |

Furan Dearomatization and Rearrangement Mechanisms in Related Systems

The aromaticity of the furan ring is not immutable. Dearomatization reactions, which convert the flat, aromatic furan into a three-dimensional, non-aromatic structure, are powerful tools for creating molecular complexity. thieme-connect.comacs.org These reactions often serve as key steps in the synthesis of complex natural products.

A notable example is the Achmatowicz rearrangement , an oxidative ring expansion of furfuryl alcohols into substituted pyranones. frontiersin.org This reaction traditionally uses stoichiometric oxidants, but modern biocatalytic versions have been developed. frontiersin.org Another significant transformation is the palladium-catalyzed dearomatizing 2,5-alkoxyarylation of furan rings, which provides diastereospecific access to spirooxindoles containing a dihydrofuran motif. thieme-connect.com The proposed mechanism involves oxidative addition of palladium to an aryl halide, insertion and π-allyl formation with the furan, followed by nucleophilic attack by an alcohol and reductive elimination. thieme-connect.com

Furan dearomatization can also be triggered by the formation of an α-fluoroalkyl furfuryl cation, which then undergoes an intermolecular [3 + 2] cycloaddition with azides, leading to a ring-opening that synthesizes (E)-fluoroalkyl enone triazoles. nih.govacs.org Similarly, organolithium compounds can add to (menthyloxy)(3-furyl)carbene complexes of chromium in a conjugate fashion, leading to dearomatization and the formation of 2,3-disubstituted dihydrofuran derivatives. nih.gov

Rearrangements that maintain the furan ring but alter its substitution pattern are also known. An oxidative rearrangement of 3-furyl alcohols, initiated by N-bromosuccinimide (NBS), installs a substituent at the 2-position. acs.org Mechanistic studies suggest this proceeds through an unsaturated 1,4-dialdehyde intermediate, which then cyclizes and rearomatizes. acs.org

Understanding Conformational Dynamics and Stereocontrol Mechanisms in Amino Ketone Synthesis

The synthesis of 3-amino-1-(furan-2-yl)butan-1-one involves the creation of a stereocenter at the C3 position. Controlling the stereochemistry at this center is a critical aspect of its synthesis. The principles of stereocontrol are often dictated by the conformational preferences of reactants and transition states.

The synthesis of chiral β-amino ketones has been extensively studied. nih.gov A powerful strategy involves the diastereoselective addition of nucleophiles to chiral N-tert-butanesulfinyl imines. nih.gov The tert-butanesulfinyl group acts as a potent chiral auxiliary, directing the incoming nucleophile to one face of the imine, thereby controlling the stereochemistry of the newly formed C-C bond. nih.gov

Another approach to stereocontrolled synthesis of α-amino-α′-alkoxy ketones involves a copper-catalyzed cross-coupling of amino acid thiol esters with chiral α-alkoxyalkylstannanes. nih.gov This method proceeds with complete retention of configuration at both the α-amino and α-alkoxy stereocenters, demonstrating a high degree of stereocontrol. nih.gov The stereochemical outcome can be rationalized by a Felkin-Ahn model for nucleophilic addition to the ketone product. nih.gov

The proline-catalyzed Mannich-type reaction is another key method for stereocontrolled amino ketone synthesis. In reactions between ketones, aldehydes, and amines, two adjacent stereogenic centers can be created simultaneously with high diastereo- and enantioselectivity, often with complete syn-stereocontrol. organic-chemistry.org

The conformational dynamics of the reacting molecules play a crucial role in determining these stereochemical outcomes. nih.gov The relative energies of different transition state conformations, which are influenced by steric and electronic factors, dictate the major diastereomer formed. For instance, in the addition of organolithium reagents to chiral sulfinyl imines, the formation of a six-membered chair-like transition state is often invoked to explain the observed stereoselectivity. nih.gov Understanding these conformational preferences allows for the rational design of synthetic routes to specific stereoisomers of amino ketones.

Iv. Advanced Spectroscopic and Chromatographic Characterization of 3 Amino 1 Furan 2 Yl Butan 1 One

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Stereochemical Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural characterization of 3-Amino-1-(furan-2-yl)butan-1-one. Standard one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments confirm the molecular skeleton by establishing through-bond correlations. In ¹H NMR, the furan (B31954) ring protons typically appear as distinct multiplets in the aromatic region, while the protons of the butanone chain, including the chiral methine proton adjacent to the amino group, reside in the aliphatic region.

For stereochemical analysis, particularly the determination of enantiomeric excess (ee), more advanced NMR techniques are employed.

To differentiate enantiomers by NMR, they must be converted into diastereomers, which have distinct NMR spectra. This is achieved either through derivatization to form a covalent bond or through the use of a chiral solvating agent (CSA) to form transient, non-covalent diastereomeric complexes.

Chiral Solvating Agents (CSAs): These agents, such as (R)-(−)-1,1′-binaphtyl-2,2′-hydrogenphosphate (BHP) or derivatives of mandelic acid, form weak, transient diastereomeric complexes with the enantiomers of the analyte. chromatographyonline.comrsc.org This interaction induces small but measurable differences in the chemical shifts (Δδ) for corresponding protons of the two enantiomers, allowing for their quantification. For this compound, the protons closest to the chiral center, such as the C3-H and the adjacent methyl protons, would be expected to show the greatest separation upon addition of a CSA. chromatographyonline.com

Chiral Derivatizing Agents (CDAs): These reagents, like Mosher's acid chloride or 1-phenylethyl isocyanate, react with the amino group of this compound to form stable diastereomeric amides or ureas. nih.gov The resulting diastereomers possess unique NMR spectra with significant chemical shift differences, enabling straightforward integration and calculation of the enantiomeric or diastereomeric ratio. The choice of CDA is crucial for achieving baseline separation of the key signals. nih.gov

| Agent Type | Example Agent | Interaction with Analyte | NMR Outcome |

| Chiral Solvating Agent (CSA) | (R)-Mandelic Acid | Forms transient diastereomeric salt complexes | Small, observable chemical shift differences (Δδ) between enantiomer signals. |

| Chiral Derivatizing Agent (CDA) | Mosher's Acid Chloride | Forms stable, covalent diastereomeric amides | Large, distinct chemical shift differences, creating separate sets of peaks for each diastereomer. |

Diffusion-Ordered Spectroscopy (DOSY): DOSY is a powerful NMR technique that separates the signals of different species in a mixture based on their translational diffusion coefficients, which are related to their size and shape. mdpi.comresearchgate.net While not typically used for direct enantiomeric differentiation, DOSY can be invaluable for analyzing complex reaction mixtures containing this compound. It can distinguish the product from starting materials, byproducts, and catalysts without prior physical separation, providing a "virtual chromatogram". rsc.org Furthermore, if diastereomeric derivatives are formed, DOSY could potentially separate their signals if they exhibit sufficiently different hydrodynamic radii. mdpi.com

Multinuclear NMR: While ¹H and ¹³C NMR are standard, examining other nuclei can provide deeper structural insights.

¹⁵N NMR: Can directly probe the electronic environment of the amino group. The chemical shift would be sensitive to protonation state and hydrogen bonding.

¹⁷O NMR: Although challenging due to low natural abundance and quadrupolar broadening, ¹⁷O NMR could distinguish the furan oxygen from the carbonyl oxygen, offering data on resonance and electronic structure within the furanone system. southampton.ac.uk Theoretical studies on furan derivatives show that substitutions on the ring significantly influence the chemical shifts of ring protons and carbons, a principle that aids in the detailed spectral assignment of this compound. globalresearchonline.netresearchgate.net

Mass Spectrometry (MS) for Molecular Confirmation and Chiral Purity Evaluation

Mass spectrometry is a critical technique for confirming the molecular weight and elemental composition of this compound. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, confirming the molecular formula C₈H₁₁NO₂. wiley.com

Electron ionization (EI) mass spectra would be expected to show characteristic fragmentation patterns. Based on analogous furan-containing structures, key fragmentation pathways would likely involve:

Cleavage of the bond between the carbonyl carbon and the furan ring, yielding a furoyl cation (m/z 95).

McLafferty rearrangement.

Loss of small neutral molecules such as CO or C₂H₄.

Cleavage alpha to the amine. globalresearchonline.net

A related compound, 3-Amino-1-(5-methylfuran-2-yl)butan-1-ol, shows key fragments corresponding to the molecular ion [M⁺], loss of a hydroxyl group [M⁺-OH], and subsequent loss of the amino group [M⁺-(OH+NH₂)]. wiley.com For this compound, electrospray ionization (ESI) would likely produce a prominent protonated molecular ion [M+H]⁺ at m/z 154.08626. nih.gov

For chiral purity evaluation, MS is typically coupled with a chiral separation technique or a chiral derivatization strategy. Diastereomeric derivatives formed using a chiral reagent can be separated by chromatography and detected by MS. nih.govmdpi.com Alternatively, tandem mass spectrometry (MS/MS) methods can sometimes distinguish diastereomeric complexes formed between the analyte enantiomers and a chiral selector ion in the gas phase. researchgate.net

| Ion | Predicted m/z | Adduct Type |

| [M+H]⁺ | 154.08626 | Protonated Molecule |

| [M+Na]⁺ | 176.06820 | Sodium Adduct |

| [M+K]⁺ | 192.04214 | Potassium Adduct |

| Predicted data from PubChem for C₈H₁₁NO₂. nih.gov |

Advanced Chromatographic Techniques for Enantiomeric and Diastereomeric Resolution

Chromatography is the cornerstone for the analytical and preparative separation of the stereoisomers of this compound.

Chiral HPLC is the most widely used method for determining the enantiomeric purity of pharmaceutical compounds. nih.gov The development of a successful method for this compound would involve screening various chiral stationary phases (CSPs).

Polysaccharide-based CSPs, such as those derivatized with cellulose (B213188) or amylose (B160209) carbamates (e.g., Chiralcel® OD, Chiralpak® AD), are highly effective for separating a broad range of chiral compounds, including β-aminoketones. nih.gov A typical approach would involve:

Stationary Phase: Chiralpak® AD-H or Chiralcel® OD-H.

Mobile Phase: A normal-phase eluent system, commonly a mixture of n-hexane and an alcohol modifier like isopropanol (B130326) or ethanol (B145695) (e.g., 90:10 v/v). nih.gov

Detection: UV detection, likely at a wavelength between 210 and 260 nm, corresponding to the absorbance of the furanone chromophore. nih.gov

For compounds like β-aminoketones, the interactions responsible for chiral recognition on polysaccharide CSPs include hydrogen bonding, dipole-dipole interactions, and steric hindrance, which create a sufficient difference in affinity between the enantiomers and the CSP to achieve separation. nih.govnih.gov

Supercritical Fluid Chromatography (SFC) has emerged as a powerful "green" alternative to HPLC for chiral separations, offering faster analysis times and reduced organic solvent consumption. chromatographyonline.comchromatographyonline.com The mobile phase typically consists of supercritical CO₂ mixed with a small amount of an organic modifier, such as methanol (B129727) or ethanol. nih.gov

For the chiral separation of a primary amine like this compound, method development would focus on:

Stationary Phase: Polysaccharide-based CSPs are also the workhorse in SFC. nih.gov Alternatively, crown ether-based CSPs have shown excellent performance for the specific separation of primary amines. wiley.com

Modifier: Methanol is a common choice.

Additive: The addition of a small amount of an acid (e.g., trifluoroacetic acid) or a base (e.g., triethylamine) to the modifier is often essential to improve peak shape and achieve resolution for basic analytes. chromatographyonline.comnih.gov For primary amines, an acidic additive is often required when using crown ether phases, while a basic additive may be used with some polysaccharide phases. wiley.com

| Technique | Stationary Phase (Example) | Mobile Phase (Example) | Key Advantage |

| Chiral HPLC | Chiralcel® OD-H (Cellulose-based) | n-Hexane/Isopropanol (90:10) | Robust, widely applicable, excellent resolving power. nih.gov |

| Chiral SFC | Chiralpak® AD-H (Amylose-based) | CO₂/Methanol with 0.1% additive | Fast analysis, reduced solvent waste, high efficiency. nih.govchromatographyonline.com |

Gas Chromatography (GC) and Capillary Electrochromatography (CEC) in Amino Ketone Analysis

Gas chromatography (GC) and Capillary Electrochromatography (CEC) are powerful techniques for the separation and analysis of volatile and soluble compounds, respectively. For amino ketones like this compound, these methods offer high-resolution separation, which is crucial for purity determination and chiral analysis.

Gas Chromatography (GC) is a premier technique for separating and analyzing volatile compounds. In the context of this compound, GC, particularly when coupled with a mass spectrometer (GC-MS), is invaluable for confirming molecular weight and fragmentation patterns. The analysis of related furan compounds and amino alcohols by GC-MS has been documented, providing a basis for expected analytical behavior. asianpubs.orgnih.govresearchgate.net For instance, the analysis of 3-amino-1-(5-methylfuran-2-yl)butan-1-ol, a structurally similar compound, has been performed, suggesting that GC is a suitable method for this class of molecules. asianpubs.org Derivatization of the amine group is sometimes employed to improve volatility and peak shape.

| Parameter | Typical Condition | Purpose |

|---|---|---|

| Column | Capillary column (e.g., OV-1, DB-5) | Provides high-resolution separation of components. |

| Injector Temperature | 250 °C | Ensures rapid volatilization of the sample. |

| Oven Program | Initial temp 80°C, ramp to 280°C at 10°C/min | Separates compounds based on boiling point and column interaction. |

| Carrier Gas | Helium or Hydrogen | Transports the analyte through the column. |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) | FID for general quantitation, MS for structural identification. |

Capillary Electrochromatography (CEC) merges the principles of high-performance liquid chromatography (HPLC) and capillary electrophoresis (CE). wikipedia.org This hybrid technique uses a packed capillary column, and the mobile phase is driven by electroosmotic flow (EOF) generated by applying a high voltage. wikipedia.org CEC offers exceptionally high separation efficiency and is particularly well-suited for the enantiomeric separation of chiral compounds, including amino acids and amines. nih.govcmu.edu

Given that this compound is a chiral molecule, CEC presents a promising method for resolving its (R)- and (S)-enantiomers. This is typically achieved by using a chiral stationary phase (CSP) packed into the capillary. The differential interaction of the enantiomers with the CSP leads to their separation. The use of molecularly imprinted polymers as a chiral selector in CEC has been successfully demonstrated for the separation of amino acid enantiomers. nih.gov

Complementary Spectroscopic Techniques (Infrared, Ultraviolet-Visible) for Functional Group Analysis

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy are fundamental tools for identifying the functional groups and conjugated systems within a molecule.

Infrared (IR) Spectroscopy is used to identify the characteristic vibrational frequencies of functional groups. For this compound, the IR spectrum would be expected to show distinct absorption bands corresponding to the N-H bonds of the amino group, the C=O bond of the ketone, and the vibrations associated with the furan ring. The carbonyl (C=O) stretching vibration in furanone derivatives is typically observed in the range of 1735-1787 cm⁻¹. nih.govresearchgate.net The N-H stretching of the primary amine usually appears as a doublet in the 3300-3500 cm⁻¹ region.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Reference Intensity |

|---|---|---|---|

| Amine (R-NH₂) | N-H Stretch | 3300 - 3500 | Medium |

| Amine (R-NH₂) | N-H Bend (Scissoring) | 1590 - 1650 | Medium-Strong |

| Alkane (C-H) | C-H Stretch | 2850 - 3000 | Medium-Strong |

| Aryl Ketone (Ar-C=O) | C=O Stretch | 1685 - 1700 | Strong |

| Furan Ring | C=C Stretch | ~1500, ~1600 | Medium |

| Furan Ring | C-O-C Stretch | 1000 - 1300 | Strong |

Ultraviolet-Visible (UV-Vis) Spectroscopy provides information about the electronic transitions within a molecule, particularly those involving conjugated systems. The furan ring attached to a carbonyl group in this compound constitutes a chromophore that absorbs UV light. The spectrum is expected to show absorptions due to π→π* transitions associated with the conjugated system. For comparison, 2-acetyl-5-methylfuran (B71968) has been studied, and furan itself exhibits π→π* transitions. researchgate.netglobalresearchonline.net The substitution on the furan ring significantly influences the wavelength of maximum absorption (λmax). For instance, the substitution of a phenyl group onto a furan ring can cause a significant bathochromic (red) shift. chemicalpapers.com The presence of the carbonyl group and the amino group will also affect the electronic environment and thus the UV-Vis spectrum.

| Chromophore | Electronic Transition | Predicted λmax (nm) | Solvent Effects |

|---|---|---|---|

| Furan-Ketone Conjugate | π → π | ~250 - 290 | Polar solvents may cause a shift in λmax. |

| Carbonyl Group (C=O) | n → π | ~300 - 330 | Typically a weak absorption, may be blue-shifted in polar solvents. |

V. Computational and Theoretical Insights into 3 Amino 1 Furan 2 Yl Butan 1 One

Density Functional Theory (DFT) Investigations of Electronic Structure and Reactivity Profiles

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for investigating the electronic characteristics of molecules. This method allows for the calculation of various properties by modeling the electron density, offering a balance between accuracy and computational cost. For furan-containing compounds, DFT is widely used to explore electronic structure, reactivity, and thermodynamic stability. mdpi.comresearchgate.net

Understanding the mechanism of a chemical reaction requires identifying the high-energy transition state (TS) that connects reactants to products. DFT calculations are instrumental in locating and characterizing these transition states on the potential energy surface. youtube.com For reactions involving furan (B31954) derivatives, such as hydrogenation, ring-opening, or condensation reactions, DFT can map the entire reaction coordinate. rsc.org This involves methods like the Climbing Image Nudged Elastic Band (CI-NEB), which helps in finding the minimum energy path and the associated activation energy for each elementary step. researchgate.net

For instance, in the synthesis of related compounds, plausible reaction mechanisms are often proposed and supported by DFT studies that calculate the energetics of intermediates and transition states. mdpi.comresearchgate.net The synthesis of 3-Amino-1-(furan-2-yl)butan-1-one likely involves steps such as condensation or addition reactions. A theoretical investigation would model the approach of reactants, the formation of key intermediates (like enolates), and the energy barriers required to overcome each transition state, thereby elucidating the most favorable reaction pathway. mdpi.com Studies on the conversion of furfural (B47365) on metal surfaces, for example, have successfully used DFT to determine activation energies for various competing reaction pathways, explaining the observed product selectivity. researchgate.net

Frontier Molecular Orbital (FMO) theory is a key application of molecular orbital theory used to describe and predict chemical reactivity. researchgate.net It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's kinetic stability and chemical reactivity. rsc.org A smaller energy gap suggests higher reactivity. researchgate.net

For furan-containing molecules, the HOMO is often localized over the furan ring, indicating its role in electrophilic reactions, while the LUMO distribution highlights sites susceptible to nucleophilic attack. researchgate.netrsc.org From these orbital energies, several global reactivity descriptors can be calculated to quantify the molecule's reactive tendencies. These descriptors provide a numerical basis for comparing the reactivity of different molecules. researchgate.net

Table 1: Key Electronic Descriptors and Their Significance This table presents illustrative data for a generic furan-containing scaffold, as specific DFT calculations for this compound are not publicly available. The values are derived from studies on analogous systems.

| Descriptor | Formula | Significance | Illustrative Value (eV) |

| HOMO Energy (EHOMO) | - | Represents electron-donating ability. Higher values indicate stronger donors. | -5.28 |

| LUMO Energy (ELUMO) | - | Represents electron-accepting ability. Lower values indicate stronger acceptors. | -1.27 |

| Energy Gap (ΔE) | ELUMO - EHOMO | Indicates chemical reactivity and stability. A smaller gap implies higher reactivity. | 4.01 |

| Ionization Potential (I) | -EHOMO | Energy required to remove an electron. | 5.28 |

| Electron Affinity (A) | -ELUMO | Energy released when an electron is added. | 1.27 |

| Electronegativity (χ) | (I+A)/2 | Measures the power of an atom or group to attract electrons. | 3.28 |

| Chemical Hardness (η) | (I-A)/2 | Measures resistance to change in electron distribution. | 2.01 |

| Chemical Softness (S) | 1/(2η) | The reciprocal of hardness; indicates higher reactivity. | 0.25 |

| Electrophilicity Index (ω) | μ2/(2η) (where μ ≈ -χ) | Measures the propensity of a species to accept electrons. | 2.67 |

Conformational Analysis and Energetic Landscapes of this compound

The flexible butyl chain in this compound allows the molecule to adopt various spatial arrangements, or conformations. Conformational analysis aims to identify the most stable conformers (those at energy minima) and the energy barriers between them. Furanoside rings, which are structurally related to the furan moiety, are known to be highly flexible and can exist in a wide range of conformations. nih.gov

Computational methods, such as DFT, can be used to explore the potential energy surface of the molecule by systematically rotating its single bonds (e.g., C-C bonds in the butyl chain). This process generates an energetic landscape, revealing low-energy, stable conformers and the transition states that separate them. testbook.com The relative energies of these conformers determine their population at a given temperature. For complex molecules, identifying the global minimum energy structure is crucial as it represents the most likely structure of the molecule. nih.gov In related systems, computational studies have shown that different rotamers can be separated by energy barriers of several kcal/mol. asianpubs.org The specific conformation can significantly influence the molecule's reactivity and its ability to interact with biological targets or metal centers.

In Silico Modeling of Ligand-Metal Interactions Involving Furan-Amino Ketone Scaffolds

The this compound molecule possesses multiple potential coordination sites for metal ions: the furan oxygen, the carbonyl oxygen, and the nitrogen atom of the amino group. This makes it a potential chelating ligand. In silico modeling is used to study how such ligands interact with metal ions, predicting the geometry, stability, and electronic properties of the resulting metal complexes. researchgate.netresearchgate.net

DFT calculations can model the coordination of the furan-amino ketone scaffold to various transition metals (e.g., Cu(II), Ni(II), Zn(II)). frontiersin.org These studies can:

Determine the preferred coordination mode (e.g., bidentate, tridentate).

Calculate the binding energy between the ligand and the metal, indicating the stability of the complex. mdpi.com

Predict the geometry of the resulting complex (e.g., tetrahedral, square planar, octahedral). researchgate.net

Analyze the electronic structure of the complex, including how charge is transferred between the metal and the ligand. frontiersin.org

While some furan-based macrocycles show no binding interaction with metal ions, the introduction of suitable donor atoms can lead to stable complexes. rsc.org The combination of a soft donor (furan oxygen), a hard donor (carbonyl oxygen), and a nitrogen donor in this compound provides a versatile platform for coordination chemistry, with potential applications in catalysis and materials science. mdpi.com

Prediction of Spectroscopic Parameters and Validation with Experimental Data

A significant application of computational chemistry is the prediction of spectroscopic data, which can be used to validate experimentally determined structures. DFT methods, often using the Gauge-Including Atomic Orbital (GIAO) approach, can accurately predict Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) and infrared (IR) vibrational frequencies. researchgate.netmdpi.com

The process involves first optimizing the molecular geometry at a chosen level of theory and then performing the spectroscopic calculation on the resulting low-energy structure. nih.gov The calculated values (e.g., shielding tensors for NMR, harmonic frequencies for IR) are then typically scaled using empirical factors to improve agreement with experimental spectra. mdpi.comnih.gov Comparing the predicted spectrum with the experimental one serves as a powerful tool for structural elucidation, helping to confirm the proposed structure or distinguish between different isomers. mdpi.com While experimental spectra for this compound are not widely published, data exists for related structures like 3-(5-methylfuran-2-yl)-1,3-diphenylpropan-1-one. nih.gov

Table 2: Illustrative Comparison of Predicted vs. Experimental Spectroscopic Data This table provides a conceptual example of how predicted and experimental data are compared. The values are hypothetical and for illustrative purposes only.

| Parameter | Nucleus/Group | Predicted Value | Experimental Value |

| Chemical Shift (δ) | ¹³C (C=O) | 195.5 ppm | 197.8 ppm |

| Chemical Shift (δ) | ¹³C (Furan C-O) | 153.1 ppm | 155.1 ppm |

| Chemical Shift (δ) | ¹H (Furan C-H) | 7.4 ppm | 7.5 ppm |

| Vibrational Frequency (ν) | C=O Stretch | 1685 cm⁻¹ | 1670 cm⁻¹ |

| Vibrational Frequency (ν) | N-H Bend | 1610 cm⁻¹ | 1605 cm⁻¹ |

This validation process provides confidence in both the experimental structure assignment and the computational model, which can then be used to reliably predict other properties of the molecule.

Vi. Advanced Reactivity and Synthetic Applications of 3 Amino 1 Furan 2 Yl Butan 1 One

Comprehensive Derivatization Reactions and Functional Group Interconversions

The presence of three distinct functional moieties—the amino group, the ketone, and the furan (B31954) ring—allows for a wide array of selective chemical modifications. These transformations enable the synthesis of a diverse library of derivatives with tailored properties and further synthetic potential.

The primary amino group is a key site for derivatization, serving as a potent nucleophile. It readily participates in reactions with various electrophiles to afford a range of N-functionalized products. Common transformations include acylation with acyl chlorides or anhydrides to form amides, and sulfonylation with sulfonyl chlorides to produce sulfonamides. These reactions are foundational in modifying the compound's electronic and steric properties.

Alkylation of the amino group can also be achieved, leading to secondary and tertiary amines, although control of the degree of alkylation can be challenging. Reductive amination offers a more controlled route to N-alkylation. Furthermore, condensation with aldehydes or ketones yields Schiff bases or imines, which are versatile intermediates for further C-N bond-forming reactions. The inherent nucleophilicity of the nitrogen center is central to these transformations, making it a reliable handle for molecular elaboration. researchgate.net

| Reaction Type | Reagent Class | Product Class | Significance |

|---|---|---|---|

| Acylation | Acyl Halides (e.g., Acetyl chloride) | N-Acyl Amides | Introduces amide functionality, modifies electronic properties. |

| Sulfonylation | Sulfonyl Halides (e.g., Tosyl chloride) | N-Sulfonamides | Forms stable sulfonamides, useful as protecting groups or for biological screening. |

| Alkylation | Alkyl Halides (e.g., Methyl iodide) | Secondary/Tertiary Amines | Increases steric bulk and basicity of the nitrogen center. |

| Schiff Base Formation | Aldehydes/Ketones (e.g., Benzaldehyde) | Imines | Creates imine intermediates for further synthetic transformations. |

The carbonyl group of the ketone is an electrophilic center that undergoes a variety of characteristic reactions. Reduction of the ketone to a secondary alcohol is a common and synthetically useful transformation. This can be achieved using a range of reducing agents, such as sodium borohydride or lithium aluminum hydride. Asymmetric reduction, employing chiral catalysts or reagents, can provide enantiomerically enriched 3-amino-1-(furan-2-yl)butan-1-ol (B1378295), a valuable chiral building block. researchgate.netresearchgate.net

The ketone also participates in condensation reactions. For instance, in the Mannich reaction, β-amino ketones are the characteristic products formed from the condensation of an aldehyde, an amine, and an enolizable ketone. wikipedia.org While 3-Amino-1-(furan-2-yl)butan-1-one is itself a Mannich base, its ketone moiety can potentially react with other amines and aldehydes under specific conditions. Aldol-type condensation reactions are also possible, where the enolate of the ketone adds to another carbonyl compound. These reactions are fundamental for constructing new carbon-carbon bonds. researchgate.net

| Reaction Type | Reagent/Condition | Product Type | Synthetic Utility |

|---|---|---|---|

| Reduction | NaBH₄, LiAlH₄ | Secondary Alcohol | Access to chiral amino alcohols. researchgate.net |

| Asymmetric Reduction | Chiral Borane Reagents | Enantiopure Secondary Alcohol | Synthesis of optically active intermediates. researchgate.net |

| Condensation | Aldehydes/Ketones (Aldol) | β-Hydroxy Ketones | Carbon-carbon bond formation. |

| Wittig Reaction | Phosphorus Ylides | Alkenes | Conversion of C=O to C=C bond. |

The furan ring, while aromatic, is electron-rich and possesses unique reactivity compared to benzene. acs.org It can act as a diene in Diels-Alder reactions, leading to the formation of oxabicyclic systems. acs.org The furan nucleus is also susceptible to oxidative dearomatization and ring-opening. nih.govmdpi.com For example, oxidation can convert the furan ring into an unsaturated 1,4-dicarbonyl compound, a highly valuable synthetic intermediate. acs.org

Furthermore, the furan ring can undergo electrophilic substitution reactions, typically at the C5 position, which is activated by the oxygen atom. However, the conditions must be carefully controlled to avoid degradation of the sensitive ring system. These transformations allow for the introduction of new functional groups directly onto the heterocyclic core, significantly expanding the molecular diversity accessible from the parent compound. acs.org

| Reaction Type | Reagents/Conditions | Resulting Structure | Application |

|---|---|---|---|

| Diels-Alder Reaction | Dienophiles (e.g., Maleic anhydride) | Oxabicyclo[2.2.1]heptene derivatives | Rapid construction of complex polycyclic systems. acs.org |

| Oxidative Ring Opening | Oxidants (e.g., m-CPBA, NBS) | Unsaturated 1,4-dicarbonyls | Access to linear building blocks for further cyclizations. nih.govmdpi.com |

| Hydrogenation | H₂, Pd/C or Raney Ni | Tetrahydrofuran (B95107) derivative | Conversion to a saturated heterocyclic system. acs.org |

| Electrophilic Substitution | Acylating/Alkylating agents with Lewis acid | 5-Substituted furan derivatives | Functionalization of the furan ring. |

Utility as a Versatile Synthetic Building Block and Intermediate in Complex Molecule Synthesis

The combination of reactive functional groups makes this compound an exceptionally useful intermediate for the synthesis of more complex molecular architectures, particularly heterocyclic systems.

β-Amino ketones are renowned precursors for a wide variety of nitrogen-containing heterocycles. amazonaws.com The 1,3-relationship between the amino and keto groups is ideal for cyclocondensation reactions. For instance, reaction with 1,3-dicarbonyl compounds or their equivalents can lead to the formation of substituted pyridines. Condensation with reagents like guanidine or urea can yield pyrimidine derivatives.

Moreover, the furan ring itself can be a latent precursor to other functionalities or ring systems. Inspired by the Paal-Knorr synthesis, the furan ring can be viewed as a masked 1,4-dicarbonyl system. nih.govmdpi.com Through oxidative ring-opening, the furan moiety can be converted into a linear chain that is primed for subsequent intramolecular cyclization, potentially involving the existing amino group or other introduced functionalities. This strategy opens pathways to diverse heterocyclic scaffolds that would be difficult to access through other means. researchgate.netresearchgate.net

One of the most powerful applications of β-amino ketones in synthesis is their role as stable precursors, or "masked" forms, of α,β-unsaturated ketones (vinyl ketones). organic-chemistry.org Through a base- or thermally-induced elimination reaction (Hofmann-type elimination), the amino group can be removed to generate a carbon-carbon double bond conjugated to the carbonyl group.

In the case of this compound, this elimination would produce 1-(furan-2-yl)but-2-en-1-one. This α,β-unsaturated ketone is a highly reactive Michael acceptor, readily undergoing conjugate addition with a wide range of nucleophiles. organic-chemistry.org This two-step sequence—synthesis of the stable β-amino ketone followed by its conversion to the reactive vinyl ketone in situ or in a separate step—is a cornerstone of synthetic strategy, allowing for the controlled formation of carbon-carbon and carbon-heteroatom bonds at the β-position.

Coordination Chemistry and Catalytic Applications of Furan-Amino Ketone Ligands

The presence of nitrogen and oxygen donor atoms in this compound makes it an excellent candidate for the formation of metal complexes. These furan-amino ketone ligands can coordinate with a variety of transition metals, leading to complexes with interesting structural features and potential catalytic activities.

The design of metal complexes with ligands analogous to this compound often involves the reaction of the ligand with a suitable metal salt in an appropriate solvent. The amino and keto groups can act as a bidentate ligand, chelating to the metal center to form a stable ring structure. The furan ring can also participate in coordination, although less commonly.

The synthesis of such complexes is typically straightforward. For instance, reacting a β-amino ketone with a metal acetate, such as those of Co(II), Ni(II), and Mn(II), can lead to the formation of square planar complexes in good yields . Similarly, Schiff base ligands derived from amino ketones can form stable complexes with various transition metals, acting as tetradentate ligands researchgate.netmdpi.com. The resulting complexes are often colored, air-stable, and soluble in organic solvents like DMF and DMSO mdpi.com.

The characterization of these metal complexes is carried out using various spectroscopic and analytical techniques. Infrared (IR) spectroscopy is crucial for confirming the coordination of the amino and carbonyl groups to the metal ion, which is typically observed as a shift in the stretching frequencies of the N-H and C=O bonds . UV-Visible spectroscopy provides information about the electronic transitions within the complex and can help in determining its geometry.

Table 1: Spectroscopic Data for Typical Metal Complexes with Amino Ketone Ligands

| Metal Ion | Ligand Type | ν(C=O) cm⁻¹ (Free Ligand) | ν(C=O) cm⁻¹ (Complex) | ν(N-H) cm⁻¹ (Free Ligand) | ν(N-H) cm⁻¹ (Complex) | Geometry |

| Co(II) | β-amino ketone | ~1680 | Shift to lower frequency | ~3300 | Shift to lower frequency | Square Planar |

| Ni(II) | β-amino ketone | ~1680 | Shift to lower frequency | ~3300 | Shift to lower frequency | Square Planar |

| Mn(II) | β-amino ketone | ~1680 | Shift to lower frequency | ~3300 | Shift to lower frequency | Square Planar |

| Cu(II) | Schiff base | ~1605 (C=N) | Shift to lower frequency | - | - | Square Planar |

Note: The data presented is generalized from typical β-amino ketone and Schiff base complexes and serves as an illustrative example.

Chiral β-amino alcohols and their derivatives are highly valuable ligands in asymmetric catalysis. When this compound is in its chiral form, it can be used to create catalysts for enantioselective reactions. The development of such catalysts is a significant area of research, with applications in the synthesis of pharmaceuticals and other fine chemicals.

Transition metal complexes bearing chiral ligands derived from amino acids and related compounds have been successfully employed in a variety of asymmetric transformations, including hydrogenation, cross-coupling reactions, and carbon-carbon bond-forming reactions. For example, chiral Ni(II) complexes of Schiff bases have been extensively used for the asymmetric synthesis of tailor-made amino acids ehu.esmdpi.com.

In the context of enantioselective reductions of ketones, chiral oxazaborolidine catalysts, often derived from chiral amino alcohols, have proven to be highly effective. These catalysts can achieve high levels of enantioselectivity in the reduction of a wide range of prochiral ketones mdpi.com. A chiral furan-amino ketone ligand could potentially be used to generate similar catalytic systems.

The general approach involves the in-situ or ex-situ formation of a complex between a metal precursor and the chiral ligand. This complex then catalyzes the desired transformation, with the chirality of the ligand directing the stereochemical outcome of the reaction. The efficiency of such a catalyst is typically evaluated by the enantiomeric excess (ee) of the product.

Table 2: Examples of Enantioselective Reactions Catalyzed by Chiral Ligand-Metal Complexes

| Reaction Type | Metal | Chiral Ligand Type | Substrate | Product | Enantiomeric Excess (ee) |

| Asymmetric Arylation | Palladium | Phosphine-oxazoline | α-keto imine | Chiral α-amino ketone | High |

| Asymmetric Alkylation | Nickel(II) | Schiff base | Alanine derivative | α,α-disubstituted amino acid | up to 98% |

| Asymmetric Reduction | Boron | Lactam alcohol | Prochiral ketone | Chiral secondary alcohol | 81-98% |

Note: This table provides examples of enantioselective reactions using chiral ligands with functionalities similar to this compound.

Exploration of this compound in Functional Materials Science

The furan moiety is a valuable building block for functional organic materials due to its aromaticity, planarity, and the potential for derivatization. The incorporation of this compound into polymeric structures or organic systems can impart desirable electronic, optical, and thermal properties.

Furan-containing polymers have garnered significant interest for applications in organic electronics, such as organic photovoltaics (OPVs) and organic light-emitting diodes (OLEDs) researchgate.net. The furan ring can enhance the solubility and planarity of conjugated polymers, which are crucial factors for efficient charge transport and device performance cmu.edulbl.gov. Polyfurans have shown unique properties such as high fluorescence and good solubility compared to their thiophene analogs researchgate.net.

The this compound unit can be incorporated into a polymer backbone or as a pendant group. As a monomer, it could be polymerized through reactions involving the amino group or by functionalizing the furan ring. For example, furan-based monomers can be used in polymerization techniques like reversible addition-fragmentation chain transfer (RAFT) to create well-defined functional polymers researchgate.net.

The integration of the amino ketone functionality could further enhance the properties of the resulting polymer. The amino group can improve adhesion and solubility, while the ketone group can be a site for further chemical modification or cross-linking. The combination of the furan ring and the polar amino ketone group could lead to materials with interesting optoelectronic properties, potentially for use in sensors or other electronic devices.

The design of advanced materials based on furan scaffolds is guided by several key principles aimed at tuning their properties for specific applications. The structure-property relationships in furan-based polymers are a central aspect of this design process digitellinc.comresearchgate.netrug.nl.

Planarity and Rigidity: The furan ring contributes to the rigidity of a polymer backbone, which can facilitate π-π stacking and improve charge mobility in organic semiconductors. The choice of co-monomers and side chains can be used to further control the planarity of the polymer chain nih.gov.

Solubility: The incorporation of furan units can improve the solubility of conjugated polymers, which is essential for solution-based processing of organic electronic devices lbl.gov. The amino group in this compound would likely enhance solubility in polar solvents.

Electronic Properties: The electronic properties of furan-based materials can be tuned by introducing electron-donating or electron-withdrawing groups on the furan ring or in the polymer backbone. The amino and ketone groups in the target compound would influence the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels of the resulting material.

By carefully considering these design principles, it is possible to create novel furan-based materials with tailored properties for a wide range of applications in electronics, catalysis, and beyond.

Q & A

Q. What are the recommended synthetic routes for 3-Amino-1-(furan-2-yl)butan-1-one under green chemistry conditions?

A one-pot multicomponent synthesis using sodium fluoride (NaF) as a catalyst under microwave irradiation is a validated approach. This method emphasizes atom economy and reduced waste, typical of green chemistry. Reaction conditions (e.g., 30–60 min irradiation at 80–120°C) should be optimized for yield. Characterization via HRMS (to confirm molecular ion peaks), -NMR (to verify furan and ketone proton environments), and IR spectroscopy (to identify NH and carbonyl stretches) is critical .

Q. How should researchers characterize the purity and structural integrity of this compound?

Combine multiple analytical techniques:

- Melting Point : Compare experimental values (e.g., 225–227°C) with literature data to assess purity .

- Spectroscopy : Use -NMR (DMSO-) to resolve furan protons (δ ~7.9–8.1 ppm) and amine protons (δ ~5.3–5.5 ppm). IR should confirm NH (3349–3454 cm) and carbonyl (1650 cm) groups .

- Mass Spectrometry : HRMS-ESI-QTOF provides accurate mass confirmation (e.g., [M+H] calculated vs. observed) .

Q. What safety considerations are critical when handling this compound in laboratory settings?

While direct safety data for this compound is limited, furan-containing amines generally require:

- PPE : Gloves, lab coats, and goggles to prevent skin/eye contact.

- Ventilation : Use fume hoods due to potential volatility or dust formation.

- Waste Disposal : Neutralize acidic/basic byproducts before aqueous disposal. Refer to protocols for structurally similar compounds (e.g., 3-amino-furan derivatives) .

Advanced Research Questions